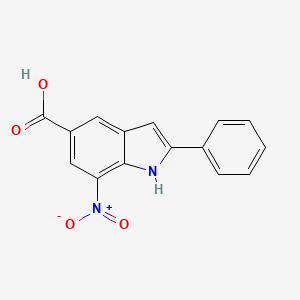

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is a chemical compound with the linear formula C15H10N2O4 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is 1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H, (H,18,19) .Physical And Chemical Properties Analysis

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid has a molecular weight of 282.26 . It appears as a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique

Cancer Treatment

Indole derivatives, including 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid , have been extensively studied for their potential in cancer therapy. These compounds can interfere with the proliferation of cancer cells and induce apoptosis . The nitro group in particular may be reduced in the hypoxic conditions of solid tumors, leading to the generation of cytotoxic species that can damage cancer cells .

Antimicrobial Activity

The indole core is known to possess antimicrobial properties. Research has shown that modifications to the indole structure, such as the addition of a nitro group, can enhance these properties . This makes 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid a candidate for developing new antimicrobial agents.

Anti-inflammatory Applications

Indole derivatives are also recognized for their anti-inflammatory effects. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases . The specific mechanisms by which 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid exerts these effects would be an interesting area for further research.

Antiviral Agents

Some indole derivatives have shown promise as antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV, by interfering with viral enzymes or blocking virus-cell interactions . The structural features of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid could be optimized to enhance its antiviral capabilities.

Neuroprotective Effects

Indoles have neuroprotective properties and can be beneficial in the treatment of neurodegenerative diseases. They may protect nerve cells from damage and improve neurological function . The potential of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid in this field warrants further investigation.

Antidiabetic Activity

The indole scaffold is present in several compounds with antidiabetic activity. These molecules can influence insulin secretion or insulin sensitivity, helping to regulate blood glucose levels . Exploring the effects of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid on diabetes could provide new insights into its therapeutic potential.

Antitubercular Properties

Tuberculosis remains a major global health challenge, and new treatments are needed. Indole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium that causes TB . The efficacy of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid against TB could be an area of significant research interest.

Antimalarial Potential

Indole compounds have historically been used in the treatment of malaria. They can inhibit the growth of Plasmodium species, the parasites responsible for the disease . Investigating the antimalarial properties of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid could lead to the development of novel antimalarial drugs.

Mécanisme D'action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

A series of novel indole derivatives was synthesized as inhibitors of fructose-1,6-bisphosphatase (fbpase), which could suggest a potential interaction with this enzyme .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been found to exhibit a broad spectrum of biological activities .

Propriétés

IUPAC Name |

7-nitro-2-phenyl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPDDMKAPSYDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)